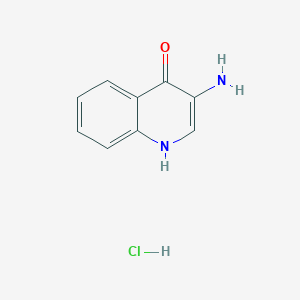

3-Aminoquinolin-4-ol hydrochloride

描述

Historical Context and Evolution of Quinoline (B57606) Chemistry Research

The journey of quinoline chemistry began in 1834 when it was first isolated from coal tar by Friedlieb Ferdinand Runge. wikipedia.orgiipseries.org Shortly after, in 1842, Charles Gerhardt synthesized a similar compound through the distillation of quinine, an alkaloid found in the bark of the Cinchona tree. wikipedia.org These early discoveries laid the foundation for what would become a vast and fruitful field of study.

The development of synthetic methods was crucial to the evolution of quinoline chemistry. The Skraup synthesis, discovered in 1880, became a cornerstone for producing quinolines by reacting anilines with glycerol (B35011) and sulfuric acid. iipseries.org This was followed by other named reactions like the Combes, Friedländer, and Doebner-von Miller syntheses, each offering different pathways to access a variety of quinoline derivatives. iipseries.orgmdpi.com These classical methods, while foundational, often required harsh reaction conditions. Modern synthetic chemistry has since introduced more efficient and environmentally friendly approaches, including multicomponent reactions and transition metal-free syntheses, to construct the quinoline framework. mdpi.comrsc.org

Contemporary Relevance of Quinoline Derivatives in Chemical Sciences

The quinoline scaffold is a privileged structure in medicinal chemistry and materials science due to its diverse biological activities and unique physicochemical properties. nih.govorientjchem.org Its derivatives have been extensively investigated for a wide range of therapeutic applications. orientjchem.orgeurekaselect.com The rigid, planar structure of the quinoline ring system allows it to interact with various biological targets, including enzymes and receptors. orientjchem.org

The versatility of the quinoline core allows for functionalization at multiple positions, leading to a vast library of compounds with tailored properties. nih.gov This has led to the development of numerous quinoline-based drugs. nih.gov Beyond medicine, quinoline derivatives are utilized as ligands in catalysis, as building blocks for functional materials, and as fluorescent probes. mdpi.com The ongoing research into quinoline chemistry continues to uncover new applications and expand our understanding of its fundamental properties. rsc.org

Specific Focus on the 3-Aminoquinolin-4-ol (B154131) Framework within Quinoline Research

Within the broad family of quinoline derivatives, the 3-aminoquinolin-4-ol framework has garnered specific interest. This particular arrangement of an amino group at the 3-position and a hydroxyl group at the 4-position imparts distinct chemical characteristics. The presence of these functional groups allows for a variety of chemical modifications and interactions, making it a valuable intermediate in organic synthesis.

Research into 3-aminoquinolin-4-ol and its hydrochloride salt has explored its potential in various contexts. The hydrochloride salt form is often utilized to improve the solubility and stability of the parent compound for research purposes. nih.gov The unique electronic and steric properties of the 3-aminoquinolin-4-ol scaffold make it an intriguing subject for further investigation, with the potential to contribute to the development of novel compounds with specific functionalities.

Interactive Data Table: Physicochemical Properties of 3-Aminoquinolin-4-ol

| Property | Value | Source |

| Molecular Formula | C₉H₈N₂O | PubChem |

| Molecular Weight | 160.17 g/mol | PubChem |

| IUPAC Name | 3-amino-1H-quinolin-4-one | PubChem |

| CAS Number | 129377-66-8 | PubChem |

Data sourced from PubChem CID 329111. nih.gov

Structure

3D Structure of Parent

属性

分子式 |

C9H9ClN2O |

|---|---|

分子量 |

196.63 g/mol |

IUPAC 名称 |

3-amino-1H-quinolin-4-one;hydrochloride |

InChI |

InChI=1S/C9H8N2O.ClH/c10-7-5-11-8-4-2-1-3-6(8)9(7)12;/h1-5H,10H2,(H,11,12);1H |

InChI 键 |

IDYWCCVZUREPCI-UHFFFAOYSA-N |

规范 SMILES |

C1=CC=C2C(=C1)C(=O)C(=CN2)N.Cl |

产品来源 |

United States |

Synthetic Methodologies for 3 Aminoquinolin 4 Ol Hydrochloride and Its Derivatives

Established and Emerging Synthetic Routes to the 3-Aminoquinolin-4-ol (B154131) Scaffold

The construction of the fundamental 3-aminoquinolin-4-ol framework can be achieved through various synthetic pathways, each with its own set of advantages and limitations.

Traditional multi-step syntheses remain a cornerstone for accessing the 3-aminoquinolin-4-ol scaffold, often providing a reliable route with well-understood reaction mechanisms. A common approach involves the construction of the quinolone core followed by the introduction of the amino group. For instance, the Gould-Jacobs reaction, a thermal cyclization method, can be employed to form the quinolin-4-one backbone from aniline (B41778) derivatives and diethyl ethoxymethylidenemalonate. mdpi.comnih.gov Subsequent nitration at the 3-position, followed by reduction, yields the desired 3-aminoquinolin-4-ol. Another classical approach is the Conrad-Limpach synthesis, which also starts from anilines to build the quinolone ring system. nih.gov

Table 1: Comparison of Selected Multi-Step Synthesis Steps for Quinolone Scaffolds

| Step | Reaction Type | Starting Materials | Key Reagents/Conditions | Product | Reference |

|---|---|---|---|---|---|

| 1 | Condensation | Aniline, Diethyl ethoxymethylidenemalonate | Heat | Diethyl anilinomethylidenemalonate | mdpi.com |

| 2 | Cyclization | Diethyl anilinomethylidenemalonate | High Temperature (e.g., Dowtherm A) | Ethyl 4-hydroxyquinoline-3-carboxylate | mdpi.com |

| 3 | Nitration | Ethyl 4-hydroxyquinoline-3-carboxylate | HNO₃/H₂SO₄ | Ethyl 4-hydroxy-3-nitroquinoline-3-carboxylate | researchgate.net |

| 4 | Reduction | Ethyl 4-hydroxy-3-nitroquinoline-3-carboxylate | H₂, Pd/C or SnCl₂ | Ethyl 3-amino-4-hydroxyquinoline-3-carboxylate | researchgate.net |

This table is a generalized representation of common steps and may not reflect a single, linear synthesis.

To improve efficiency and atom economy, one-pot and cascade reactions have emerged as powerful alternatives for the synthesis of quinoline (B57606) and quinolone derivatives. rsc.org These strategies combine multiple reaction steps into a single operation, avoiding the isolation of intermediates and reducing waste. rsc.org

A notable one-pot method for the synthesis of 3-amino-2-arylquinolin-4(1H)-ones involves the intermolecular cyclocondensation of isatoic anhydride (B1165640) and 1-(2-oxo-2-arylethyl)pyridinium salts. researchgate.net Another efficient approach is the three-component cascade annulation of aryl diazonium salts, nitriles, and alkynes, which proceeds without the need for additives or catalysts to produce multiply substituted quinolines. organic-chemistry.org Similarly, a three-component reaction using an imidoylative Sonogashira coupling followed by acid-mediated cyclization provides a direct route to 4-aminoquinolines. nih.govfrontiersin.org

Cascade reactions, where a sequence of intramolecular transformations occurs following a single initiating event, have also been employed to rapidly construct complex polycyclic frameworks, including those containing a quinoline moiety. rsc.orgnih.govrsc.org For instance, aza-Michael addition followed by intramolecular annulation of ynones and 2-aminobenzonitriles furnishes polysubstituted 4-aminoquinolines in good to excellent yields. frontiersin.orgresearchgate.netnih.gov

Regioselective Functionalization Approaches

Controlling the position of functional groups on the quinoline ring is crucial for tuning the properties of the final compounds. Regioselective functionalization strategies allow for the precise introduction of substituents at specific sites.

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic and heteroaromatic rings. wikipedia.org This method utilizes a directing group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate the ring at the adjacent ortho position. wikipedia.orgnumberanalytics.com The resulting organometallic intermediate can then be trapped with various electrophiles to introduce a wide range of functional groups. For quinolines, the nitrogen atom itself or other strategically placed groups can direct metalation. wikipedia.orgnumberanalytics.comresearchgate.net

The use of phosphorodiamidate groups as DMGs has been shown to be effective for the selective metalation of quinolines using magnesium- and zinc-based reagents like TMPMgCl·LiCl (where TMP = 2,2,6,6-tetramethylpiperidyl). acs.org This approach offers high functional group tolerance and regioselectivity. researchgate.net

Beyond DoM, various other strategies are employed to control substitution patterns on the quinoline ring. Transition metal-catalyzed C-H activation has become a prominent strategy for the direct and regioselective functionalization of quinolines. nih.govresearchgate.net Palladium-catalyzed reactions, for example, have been used for the regioselective cross-coupling of 3-bromo-4-trifloxyquinolin-2(1H)-one with arylboronic acids to yield 3,4-disubstituted quinolin-2(1H)-ones. documentsdelivered.com

The choice of starting materials and reaction conditions in classical syntheses like the Gould-Jacobs or Conrad-Limpach reactions can also influence the substitution pattern. mdpi.comnih.gov For instance, the use of asymmetrically substituted anilines in the Gould-Jacobs reaction can lead to a mixture of regioisomeric products, and the regioselectivity is often governed by steric and electronic factors. mdpi.com Similarly, multicomponent reactions offer a high degree of flexibility in introducing diverse substitution patterns in a single step. rsc.org

Derivatization Strategies for the Amino and Hydroxyl Moieties

The amino and hydroxyl groups of 3-aminoquinolin-4-ol are key handles for further derivatization, allowing for the synthesis of a wide range of analogues with potentially modulated properties.

The amino group can be readily acylated, alkylated, or used in the formation of Schiff bases. For example, 3-aminoquinoline (B160951) has been used as a derivatizing agent for the analysis of oligosaccharides, where it forms Schiff bases that can be analyzed by mass spectrometry. nih.govresearchgate.net The synthesis of novel amino acid derivatives of quinolines has been achieved through the coupling of amino acids to the quinoline scaffold, often involving the formation of an amide bond. mdpi.com

The hydroxyl group, which exists in tautomeric equilibrium with the 4-oxo form, can be O-alkylated or O-acylated. The development of 1,3-oxazinoquinolin-4-one-based derivatization reagents highlights the reactivity of the quinolin-4-one system for creating new chemical entities. nih.gov Derivatization reagents such as 2,4,6-trimethylpyrylium tetrafluoroborate (B81430) (TMPy) have been shown to react with primary amine and hydroxyl groups, indicating potential pathways for modifying the 3-aminoquinolin-4-ol scaffold. mdpi.com

Table 2: Potential Derivatization Reactions for 3-Aminoquinolin-4-ol

| Functional Group | Reaction Type | Reagent | Product Type |

|---|---|---|---|

| 3-Amino | Acylation | Acetyl chloride, Acetic anhydride | 3-Acetamidoquinolin-4-ol |

| 3-Amino | Schiff Base Formation | Aldehydes, Ketones | 3-(Alkylideneamino)quinolin-4-ol |

| 3-Amino | Amide Coupling | Carboxylic acids | 3-(Carboxamido)quinolin-4-ol derivatives |

| 4-Hydroxyl/Oxo | O-Alkylation | Alkyl halides | 4-Alkoxy-3-aminoquinoline derivatives |

Chemical Transformations of the Amino Group

The amino group at the C3 position of the quinoline scaffold is a versatile functional group that can undergo a variety of chemical transformations to yield a wide range of derivatives. These reactions are fundamental in the synthesis of more complex molecules.

The amino group can be reduced to form corresponding amines. It can also participate in nucleophilic substitution reactions. For instance, deamination of cis-3-amino-3,4-dihydro-4-hydroxyquinolin-2(1H)-ones, which are derived from the reduction of 3-aminoquinoline-2,4-diones, using nitrous acid (HNO2) leads to a molecular rearrangement, yielding products like 3-alkyl/aryl-2,3-dihydro-1H-indol-2-ones and their 3-hydroxy and 3-nitro derivatives. researchgate.net

Furthermore, the amino group is a key participant in cyclization reactions. One-pot metal-free or metal-catalyzed reactions involving inter- and intramolecular cyclization/annulation are common synthetic strategies for 4-aminoquinolines. nih.gov Palladium-catalyzed dehydrogenative aromatization has been successfully used for the synthesis of 4-aminoquinolines from 2,3-dihydroquinolin-4(1H)-one with various amines. nih.gov This reaction typically employs Pd(OAc)2 as the catalyst, Cu(OAc)2 as an oxidant, and 1,10-phenanthroline (B135089) as a ligand. nih.gov

Another significant transformation is the aza-Michael addition/intramolecular annulation of ynones and 2-aminobenzonitriles, which provides a route to polysubstituted 4-aminoquinolines. nih.gov This method is known for its operational simplicity and high atom economy. nih.gov

Chemical Transformations of the Hydroxyl Group

The hydroxyl group at the C4 position of the quinoline ring is also amenable to various chemical modifications, enhancing the structural diversity of its derivatives.

One of the primary reactions of the hydroxyl group is oxidation, which can lead to the formation of quinone derivatives. The hydroxyl group's reactivity can be enhanced by converting it into a more effective leaving group. libretexts.org This is often achieved by esterification with sulfonyl chlorides or by reaction with strong acids to protonate the hydroxyl group, forming –OH2+, which is a better leaving group. libretexts.org

The conversion of the hydroxyl group to a halogen is a common strategy. This can be accomplished using reagents like phosphorous halides, although these are often harsh and non-selective. nih.gov Milder and more selective methods have been developed, such as using a combination of Ph3P, 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ), and n-Bu4NN3 for conversion to an azide (B81097), which can then be further transformed. nih.gov

In the context of quinolin-4-ones, the hydroxyl group can influence the molecule's biological activity and its ability to bind to target sites. mdpi.com For example, in certain derivatives, the hydroxyl group is believed to direct the formation of a cyclic transition state in reactions like the Mannich-type coupling. nih.gov

Advanced Synthetic Techniques

The synthesis of quinoline derivatives has been significantly advanced by the adoption of modern techniques that offer improved efficiency, selectivity, and sustainability compared to classical methods.

Microwave-Assisted Synthesis

Microwave-assisted synthesis (MAS) has emerged as a powerful tool in organic synthesis, offering significant advantages over conventional heating methods. researchgate.netresearchgate.net These advantages include dramatically reduced reaction times, higher yields, and often cleaner reaction profiles with fewer byproducts. researchgate.netresearchgate.netnih.gov

In the synthesis of quinoline and its derivatives, microwave irradiation has been successfully applied to various reaction types. For example, the synthesis of N-arylheterocyclic substituted-4-aminoquinazolines from 4-chloroquinazoline (B184009) and aryl heterocyclic amines saw a reduction in reaction time from 12 hours under conventional heating to just 20 minutes with microwave irradiation, along with an increase in yield. nih.gov Similarly, the synthesis of 2,3-disubstituted quinazolin-4-ones via the condensation of benzoxazinone (B8607429) with various amines is greatly accelerated under microwave conditions.

The Skraup synthesis of quinolines has also been adapted for microwave assistance, using environmentally friendly solvents like water and glycerol (B35011), which further enhances the green credentials of the process. tandfonline.com

Table 1: Comparison of Conventional and Microwave-Assisted Synthesis

| Product | Conventional Method (Time, Yield) | Microwave-Assisted Method (Time, Yield) | Reference |

|---|---|---|---|

| N-arylheterocyclic substituted-4-aminoquinazolines | 12 hours, lower yields | 20 minutes, higher yields | nih.gov |

| 3-Aryl-2-alkyl-quinazolin-4-one derivatives | Longer reaction times | Shorter reaction times, improved yields | |

| Quinolines (Skraup reaction) | Longer reaction times | 15-20 minutes, 10-77% yield | tandfonline.com |

| 3-Amino-2-phenylquinazolin-4(3H)-one | > 4 hours (reflux) | 4 minutes, 81% yield | researchgate.net |

Catalytic Approaches in Quinoline Ring Formation and Modification

Catalysis plays a central role in the modern synthesis of quinolines, offering pathways with high efficiency and selectivity. nih.gov A variety of catalytic systems, including metal-based catalysts, organocatalysts, and biocatalysts, have been developed for the construction and functionalization of the quinoline ring. nih.gov

The Friedländer annulation, a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing a reactive α-methylene group, is one of the most fundamental methods for quinoline synthesis. researchgate.net Numerous catalytic systems have been developed to improve the efficiency and conditions of the Friedländer reaction. researchgate.net

Other important catalytic reactions for quinoline synthesis include:

Combes synthesis: The acid-catalyzed reaction of anilines with β-diketones. nih.gov

Doebner-von Miller reaction: A reaction of an α,β-unsaturated carbonyl compound with an aniline in the presence of a Lewis acid or Brønsted acid. nih.gov

Camps cyclization: The base-catalyzed intramolecular cyclization of N-(2-acylaryl)amides. mdpi.comnih.gov

Povarov reaction: A [4+2] cycloaddition of an electron-rich alkene with an N-arylimine. researchgate.net

Transition metal catalysts, particularly those based on palladium, copper, gold, and iron, are widely used in quinoline synthesis. nih.govnih.gov For example, palladium-catalyzed reactions, such as the Sonogashira carbonylation, are employed for the synthesis of substituted quinolin-4-ones. mdpi.com Copper catalysts are effective in mechanochemical C-H activation approaches. researchgate.net Nanocatalysts are also gaining prominence due to their high surface area and reactivity, offering efficient and often solvent-free reaction conditions. nih.gov

Table 2: Examples of Catalytic Systems in Quinoline Synthesis

| Reaction Type | Catalyst System | Conditions | Key Advantages | Reference(s) |

|---|---|---|---|---|

| Friedländer Annulation | Metal triflates | 60°C, 15 min | High yields (>90%) | researchgate.net |

| Friedländer Annulation | Ionic Liquids | 50-100°C, solvent-free | Recyclable, efficient | researchgate.net |

| Three-component reaction | Pd(OAc)₂, Xantphos, CuBr | 90°C, 16 h | High compatibility with various substrates | nih.gov |

| Dehydrogenative Aromatization | Pd(OAc)₂, Cu(OAc)₂, 1,10-phenanthroline | 140°C, 4 h | Excellent group tolerance | nih.gov |

| Pyrimido[4,5-b]quinolones Synthesis | Fe₃O₄ NP-cell | Water, reflux, 2 h | Green solvent, catalyst reusable 5 times | nih.gov |

Green Chemistry Principles in Quinoline Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of quinolines to minimize the environmental impact of chemical processes. researchgate.netijpsjournal.com This involves the use of environmentally benign solvents, renewable starting materials, energy-efficient methods, and the design of reactions with high atom economy. tandfonline.comijpsjournal.com

Key green chemistry approaches in quinoline synthesis include:

Use of Green Solvents: Replacing hazardous organic solvents with greener alternatives like water, ethanol, or ionic liquids. tandfonline.com For instance, the Skraup reaction has been successfully carried out in water under microwave irradiation. tandfonline.com

Solvent-Free Reactions: Conducting reactions without a solvent, which reduces waste and simplifies purification. nih.gov Nanocatalysts have proven particularly effective in promoting solvent-free quinoline synthesis. nih.gov

Energy Efficiency: Employing methods like microwave or ultrasound-assisted synthesis to reduce energy consumption and reaction times. researchgate.netnih.gov

Use of Benign Catalysts: Developing and utilizing non-toxic and recyclable catalysts. Formic acid has been explored as a versatile and environmentally friendly catalyst for quinoline synthesis. ijpsjournal.com Nanocatalysts are also a key aspect of this, with many being easily recoverable and reusable. nih.gov

Waste Prevention and Atom Economy: Designing synthetic routes that maximize the incorporation of starting materials into the final product, thereby minimizing waste generation. ijpsjournal.com

Table 3: Application of Green Chemistry Principles in Quinoline Synthesis

| Green Principle | Application in Quinoline Synthesis | Example | Reference(s) |

|---|---|---|---|

| Prevention of Waste | One-pot synthesis, minimizing byproducts. | One-pot three-component synthesis of pyrimido[4,5-b]quinolones. | tandfonline.comnih.gov |

| Atom Economy | Maximizing incorporation of atoms from starting materials. | Aza-Michael addition/intramolecular annulation. | nih.gov |

| Less Hazardous Chemical Synthesis | Use of non-toxic reagents and solvents. | Synthesis using formic acid as a catalyst. | ijpsjournal.com |

| Designing Safer Chemicals | Synthesis of biodegradable products. | Use of biodegradable solvents like glycerol. | tandfonline.com |

| Safer Solvents and Auxiliaries | Use of water, ethanol, or solvent-free conditions. | Skraup reaction in water; Friedländer annulation under solvent-free conditions. | tandfonline.comnih.gov |

| Design for Energy Efficiency | Microwave and ultrasound-assisted synthesis. | Microwave-assisted Skraup synthesis. | tandfonline.comnih.gov |

| Use of Renewable Feedstocks | Use of starting materials from renewable sources. | Use of glycerol as a solvent. | tandfonline.com |

| Catalysis | Use of efficient and recyclable catalysts. | Nanocatalysts, ionic liquids. | researchgate.netnih.gov |

Advanced Spectroscopic and Analytical Research Methodologies

Vibrational Spectroscopy (Infrared and Raman) for Molecular Structure Elucidation

Detailed Band Assignment and Normal Coordinate Analysis

Normal coordinate analysis, a theoretical calculation, can be employed to predict the vibrational frequencies and modes of the molecule. elsevierpure.com This computational method aids in the precise assignment of experimental bands and provides a more profound understanding of the molecule's vibrational behavior. elsevierpure.com

Correlation of Vibrational Modes with Molecular Conformation and Hydrogen Bonding

The positions and shapes of vibrational bands are highly sensitive to the molecule's conformation and the presence of intermolecular interactions like hydrogen bonding. For 3-Aminoquinolin-4-ol (B154131) hydrochloride, the O-H and N-H stretching bands in the IR spectrum would be particularly informative. Broadening and shifting of these bands to lower frequencies typically indicate the presence of hydrogen bonding, a crucial aspect of its solid-state structure. The formation of the hydrochloride salt will also significantly influence the vibrational modes of the amino group and the quinoline (B57606) nitrogen.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the unambiguous structural determination of 3-Aminoquinolin-4-ol hydrochloride in solution. rsc.org By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment and connectivity of atoms. libretexts.org

One- and Two-Dimensional NMR Techniques (e.g., 1H, 13C, COSY, HSQC, HMBC)

¹H NMR: The ¹H NMR spectrum reveals the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, distinct signals would be expected for the aromatic protons on the quinoline ring, the amino group protons, and the hydroxyl proton. The chemical shifts (δ) of these protons provide clues about the electronic environment, and spin-spin coupling patterns can help establish connectivity between adjacent protons. chemicalbook.comchemicalbook.com

¹³C NMR: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. researchgate.net Each unique carbon atom in this compound will give rise to a distinct signal, with its chemical shift indicating its hybridization and bonding environment.

2D NMR: Two-dimensional NMR techniques are crucial for establishing detailed connectivity within the molecule. sdsu.eduresearchgate.net

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. It helps to trace out the spin systems within the molecule, for example, connecting the protons on the benzene (B151609) ring of the quinoline system. sdsu.eduyoutube.comyoutube.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. youtube.comcolumbia.edu It allows for the unambiguous assignment of proton signals to their corresponding carbon atoms. columbia.edu

Stereochemical Assignment through NMR Parameters

While this compound itself is achiral, NMR parameters can be crucial for determining the stereochemistry of its derivatives or in cases where chiral centers are introduced. The magnitude of coupling constants and through-space interactions observed in NOESY (Nuclear Overhauser Effect Spectroscopy) experiments can provide information about the relative orientation of substituents.

Mass Spectrometry for Molecular Formula and Fragmentation Pathway Determination

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound, as well as to gain insights into its structure through the analysis of its fragmentation patterns. nih.gov

The mass spectrum of 3-Aminoquinolin-4-ol would show a molecular ion peak (M+) corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the determination of the exact molecular formula. rsc.org

The fragmentation pattern observed in the mass spectrum is a characteristic fingerprint of the molecule. For 3-Aminoquinolin-4-ol, fragmentation would likely involve the loss of small neutral molecules such as CO, HCN, or radicals from the quinoline ring system. The presence of the hydrochloride salt may influence the ionization and fragmentation process. Analysis of these fragment ions helps to confirm the connectivity of the different parts of the molecule.

Table of Spectroscopic Data (Hypothetical)

Since specific experimental data for this compound was not available in the search results, the following tables are illustrative of the type of data that would be generated.

Hypothetical ¹H NMR Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 7.2-8.0 | m | 4H | Aromatic-H |

| 5.0 | br s | 2H | NH₂ |

| 10.0 | br s | 1H | OH |

Hypothetical ¹³C NMR Data

| Chemical Shift (ppm) | Assignment |

| 110-140 | Aromatic-C |

| 145 | C-NH₂ |

| 160 | C-OH |

Hypothetical Mass Spectrometry Data

| m/z | Interpretation |

| 196.5 | [M+H]⁺ (for C₉H₈N₂O·HCl) |

| 161 | [M+H-Cl]⁺ |

| 133 | [M+H-Cl-CO]⁺ |

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

Electronic spectroscopy investigates the interaction of molecules with ultraviolet and visible light, providing information about electronic transitions and energy levels. libretexts.org

The electronic absorption spectrum of 3-aminoquinolin-4-ol is characterized by absorption bands in the UV-Vis region, which correspond to π→π* and n→π* electronic transitions. nih.goviau.ir The electron-donating amino (-NH₂) group and hydroxyl (-OH) group significantly influence the electronic structure of the quinoline ring, affecting the energies of these transitions. The absorption spectrum is a composite of several electronic transitions, and the specific wavelengths and intensities of the absorption maxima are sensitive to the molecular structure and its environment. nih.govresearchgate.net

When excited at an appropriate wavelength, some quinoline derivatives exhibit fluorescence, emitting light as they relax from an excited electronic state to the ground state. researchgate.net The resulting emission spectrum is typically a mirror image of the absorption band corresponding to the lowest energy transition and is red-shifted (Stokes shift). The presence and intensity of fluorescence are highly dependent on the molecular structure and rigidity. The amino and hydroxyl groups can participate in intramolecular charge transfer (ICT) upon excitation, which plays a significant role in the fluorescence properties of the molecule. researchgate.net

The photophysical properties of 3-aminoquinolin-4-ol can be sensitive to its environment, a phenomenon explored through solvatochromic and thermochromic studies.

Solvatochromism: The position, and sometimes the intensity, of the absorption and emission bands can change with the polarity of the solvent. This solvatochromic shift provides insight into the difference in dipole moments between the ground and excited states. researchgate.net For instance, a red shift (bathochromic shift) in the emission spectrum with increasing solvent polarity often indicates that the excited state is more polar than the ground state, which is common for molecules exhibiting intramolecular charge transfer. researchgate.net Studying these shifts in a range of solvents helps to understand the nature of the excited state and the solute-solvent interactions. researchgate.net

Thermochromism: This phenomenon involves a change in color in response to a change in temperature. ijcce.ac.ir In solution, thermochromic behavior can arise from temperature-dependent changes in the equilibrium between the molecule and solvent molecules or shifts in conformational equilibria. For instance, at elevated temperatures, solvent molecules might dissociate from the solute, leading to a change in the electronic environment and a corresponding shift in the absorption spectrum. ijcce.ac.ir

X-ray Crystallography for Precise Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. rigaku.commdpi.com

By diffracting X-rays off a single crystal of this compound, a precise model of the molecule's solid-state structure can be generated. novapublishers.comgrowingscience.com This analysis provides accurate bond lengths, bond angles, and torsion angles. growingscience.commdpi.com For this compound, the data would confirm the planarity of the quinoline ring system and the specific conformations of the substituent groups.

Crucially, the analysis reveals the supramolecular architecture, detailing the intermolecular interactions that stabilize the crystal lattice. iucr.orgresearchgate.net In the case of the hydrochloride salt, the chloride ion will be involved in hydrogen bonding. The protonated quinoline nitrogen and the amino group act as hydrogen bond donors, forming strong N-H···Cl interactions. The hydroxyl group can also participate as both a donor and an acceptor. These hydrogen bonds, along with potential π-π stacking interactions between the quinoline rings, create a complex three-dimensional network that defines the crystal packing. iucr.orgrsc.org Understanding these interactions is fundamental to materials science and polymorphism studies. mdpi.com

Table of Crystallographic Data (Hypothetical Example) Below is a table representing typical data obtained from a single-crystal X-ray diffraction experiment.

| Parameter | Value |

| Chemical Formula | C₉H₉ClN₂O |

| Formula Weight | 196.64 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.67 |

| b (Å) | 15.61 |

| c (Å) | 10.43 |

| β (°) | 111.29 |

| Volume (ų) | 1317.4 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.461 |

| Hydrogen Bond Interactions | N-H···Cl, O-H···Cl, N-H···O |

Note: The data in this table is illustrative, based on a similar structure researchgate.net, and represents the type of information generated in a crystallographic study.

Analysis of Crystal Packing and Intermolecular Interactions

A comprehensive analysis of the crystal packing and intermolecular interactions of this compound could not be completed as detailed crystallographic data from single-crystal X-ray diffraction studies are not publicly available.

Extensive searches of chemical and crystallographic databases, including the Cambridge Structural Database (CSD), did not yield a published crystal structure for this compound. While the CSD contains data for the related compound 3-aminoquinoline (B160951), the absence of the 4-hydroxyl group and the hydrochloride salt form makes this data unsuitable for a detailed analysis of the specified compound.

A thorough understanding of the three-dimensional arrangement of molecules in the crystalline state is crucial for elucidating structure-property relationships. Such an analysis for this compound would typically involve:

Determination of the Unit Cell and Space Group: Identifying the fundamental repeating unit of the crystal lattice and its symmetry properties.

Analysis of Hydrogen Bonding: The presence of amino (-NH2), hydroxyl (-OH) groups, and the chloride counter-ion suggests a high potential for extensive hydrogen bonding. A crystallographic study would identify specific donor-acceptor pairs, their geometries (bond lengths and angles), and the formation of supramolecular motifs such as chains, sheets, or three-dimensional networks.

Investigation of π-π Stacking Interactions: The aromatic quinoline core is expected to participate in π-π stacking interactions. The analysis would determine the geometric parameters of these interactions, including the centroid-to-centroid distance and the slip angle between adjacent rings, which influence the stability of the crystal packing.

Without the foundational crystallographic data, the generation of data tables with specific bond lengths, angles, and intermolecular contact distances, as well as a detailed discussion of the research findings on its crystal structure, is not possible.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical methods, especially those rooted in Density Functional Theory (DFT), are instrumental in predicting the electronic structure and reactivity of organic compounds. These calculations solve approximations of the Schrödinger equation to determine the electron distribution and energy of a molecule.

Density Functional Theory (DFT) Applications

DFT is a widely used computational method that balances accuracy with computational cost, making it suitable for studying molecules of this size. It is frequently employed to predict a wide array of molecular properties. In studies of related quinoline (B57606) derivatives, DFT calculations have been pivotal in correlating molecular structure with observed activity. researchgate.net

Geometry Optimization and Conformational Analysis

A foundational step in any computational analysis is geometry optimization. This process determines the most stable three-dimensional arrangement of atoms in the molecule by finding the minimum energy conformation. For 3-Aminoquinolin-4-ol (B154131), this would involve calculating the precise bond lengths, bond angles, and dihedral angles of the fused ring system and its substituents. The planarity of the quinoline core and the orientation of the amino and hydroxyl groups would be key outputs. It is established that the quinolinol tautomer can be stabilized by intramolecular hydrogen bonding, a feature that would be confirmed and quantified by geometry optimization.

Table 1: Hypothetical Optimized Geometrical Parameters (Note: This table is illustrative as specific data for 3-Aminoquinolin-4-ol hydrochloride is not available in the searched literature.)

| Parameter | Bond Length (Å) | Bond Angle (°) |

|---|---|---|

| C2-C3 | 1.37 | |

| C3-C4 | 1.45 | |

| C4-O | 1.36 | |

| C3-N | 1.38 | |

| C2-N1-C9 | 117.5 |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energetics and Distribution)

Frontier Molecular Orbital (FMO) theory is central to predicting chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more polarizable and reactive. Analysis would show the spatial distribution of these orbitals, indicating the likely sites for electrophilic and nucleophilic attack. For quinoline systems, the HOMO is typically a π-orbital distributed across the ring system, while the LUMO is a π*-orbital.

Table 2: Hypothetical FMO Properties (Note: This table is illustrative as specific data for this compound is not available in the searched literature.)

| Property | Energy (eV) |

|---|---|

| HOMO | -5.8 |

| LUMO | -1.2 |

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a color-coded map that visualizes the charge distribution on the molecule's surface. It is invaluable for identifying sites prone to intermolecular interactions, particularly hydrogen bonding and electrophilic/nucleophilic attacks. In an MEP map, regions of negative potential (typically colored red or yellow) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are targets for nucleophiles. For 3-Aminoquinolin-4-ol, the MEP would likely show negative potential around the oxygen and nitrogen atoms, highlighting their roles as hydrogen bond acceptors, and positive potential near the hydroxyl and amino hydrogens.

Natural Bond Orbital (NBO) and Charge Distribution Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and charge distribution within a molecule. It calculates the charges on each atom, offering a quantitative measure of the electron distribution predicted by the MEP map. NBO analysis also describes intramolecular charge transfer interactions, such as hyperconjugation, which contribute to the molecule's stability. For instance, it could quantify the delocalization of lone pair electrons from the nitrogen and oxygen atoms into the quinoline ring's antibonding orbitals. Such analyses have been critical in related studies to explain the electronic requirements for biological activity. researchgate.net

Table 3: Hypothetical NBO Charges (Note: This table is illustrative as specific data for this compound is not available in the searched literature.)

| Atom | Natural Charge (e) |

|---|---|

| N1 | -0.55 |

| O | -0.68 |

| N (amino) | -0.85 |

Prediction of Spectroscopic Properties (Vibrational Frequencies, UV-Vis Spectra)

DFT calculations can predict spectroscopic properties with a useful degree of accuracy. Theoretical vibrational (infrared and Raman) spectra can be calculated to aid in the assignment of experimental spectral bands to specific molecular motions, such as C-H stretches, N-H bends, or C=C ring vibrations. Similarly, Time-Dependent DFT (TD-DFT) can be used to predict the electronic transitions responsible for UV-Vis absorption, correlating them with promotions of electrons between molecular orbitals (e.g., HOMO to LUMO transitions).

Table 4: Hypothetical Predicted Vibrational Frequencies (Note: This table is illustrative as specific data for this compound is not available in the searched literature.)

| Mode | Calculated Frequency (cm⁻¹) | Assignment |

|---|---|---|

| ν(O-H) | 3450 | Hydroxyl stretch |

| ν(N-H) | 3380, 3300 | Amino stretch (asym, sym) |

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

While ab initio methods provide a static picture, Molecular Dynamics (MD) simulations offer a view of a molecule's motion over time. By solving Newton's equations of motion for a system of atoms, MD simulations can reveal the conformational dynamics, stability, and intermolecular interactions of this compound in a simulated environment, such as in a water box.

An MD simulation begins with defining the initial state of the system. This involves placing the this compound molecule, along with its counter-ion (Cl⁻), into a simulation box, which is then typically filled with explicit solvent molecules (e.g., water).

The interactions between all atoms in the system are governed by a force field , which is a set of potential energy functions and associated parameters that describe bonded (bonds, angles, dihedrals) and non-bonded (van der Waals, electrostatic) interactions. Commonly used force fields include AMBER, CHARMM, and OPLS. Since specific parameters for this compound are unlikely to be present in standard force fields, they would need to be generated. This is often done using a "general" force field, such as the Generalized Amber Force Field (GAFF), in combination with quantum mechanical calculations to derive accurate atomic partial charges for the molecule.

Once the simulation is running, it generates a trajectory—a history of the positions and velocities of all atoms over time. Analysis of this trajectory allows for the study of the conformational dynamics of this compound. This would include observing the rotation of the amino group, the flexibility of the quinoline ring system (which is expected to be rigid), and the interaction of the molecule with surrounding water molecules and the chloride ion. The simulation can reveal the most stable conformations and the energy barriers between them, providing insight into the molecule's structural preferences and flexibility in a solution environment.

To quantify the structural changes and flexibility during a simulation, several metrics are used.

Root Mean Square Fluctuation (RMSF) analyzes the flexibility of individual atoms or parts of the molecule. scielo.br It measures the fluctuation of each atom around its average position over the course of the simulation. For this compound, an RMSF analysis would likely show low fluctuation values for the atoms in the bicyclic quinoline core, indicating rigidity, and higher fluctuation values for the hydrogens of the exocyclic amino and hydroxyl groups, reflecting their higher mobility. 3ds.com

| Analysis Metric | Information Provided | Hypothetical Finding for 3-Aminoquinolin-4-ol HCl |

|---|---|---|

| RMSD vs. Time | Overall structural stability and simulation equilibration. | The RMSD would likely plateau at a low value (e.g., 1-2 Å), indicating the rigid quinoline core maintains a stable conformation. |

| RMSF per Atom | Flexibility of specific regions of the molecule. | Atoms in the quinoline ring would show low RMSF values. Hydrogens of the -NH₂ and -OH groups would show the highest RMSF values. |

Investigation of Ligand-Biomolecular System Binding Interactions

The study of how a ligand, such as 3-Aminoquinolin-4-ol, interacts with biological macromolecules is fundamental to drug discovery and design. Computational methods are instrumental in elucidating the nature of these binding interactions.

While direct studies on the binding of this compound are limited, research on related aminoquinolines provides a framework for understanding its potential interactions. For instance, studies on 4-aminoquinolines have shown that the quinoline nucleus can engage in π-π stacking interactions with aromatic residues of a protein's binding pocket. nih.gov The amino and hydroxyl groups of 3-Aminoquinolin-4-ol would be expected to form key hydrogen bonds with amino acid residues like aspartate, glutamate, serine, and threonine, which can act as hydrogen bond donors or acceptors.

Density Functional Theory (DFT) is a powerful quantum mechanical method used to study such interactions. nih.govrsc.org DFT calculations can elucidate the interaction energies and geometries of ligand-receptor complexes. rsc.org For example, in a study of isoindoline-dione-4-aminoquinolines, DFT was used to understand the interactions of these compounds with heme, a biological target in malaria parasites. nih.gov Such studies reveal that the quinoline ring often participates in crucial stacking interactions, while substituents guide the molecule's orientation and specific hydrogen bonding patterns within the binding site. nih.gov

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) Methodologies

Hybrid QM/MM methods offer a robust approach to studying large biomolecular systems by treating a small, critical region (e.g., the ligand and the active site of an enzyme) with high-level quantum mechanics, while the rest of the system is described using more computationally efficient molecular mechanics. researchgate.netchemrxiv.org

Although no specific QM/MM studies on this compound have been identified, the methodology is well-suited for investigating its potential biological activity. For example, a QM/MM approach could be used to model the interaction of 3-Aminoquinolin-4-ol with a target enzyme. The QM region would include the ligand and key amino acid residues involved in binding and any catalytic reaction, allowing for an accurate description of electronic effects like charge transfer and bond breaking/formation. The wider protein environment, treated by MM, would account for steric and electrostatic influences on the active site. This method is particularly useful for studying enzyme-catalyzed reactions or for refining the results of molecular docking by providing more accurate interaction energies. researchgate.net

Computational Design and Predictive Modeling in Materials and Molecular Science

Computational tools are increasingly used not only to study existing compounds but also to predict the properties of new molecules and to guide their design for specific applications in materials science and drug discovery.

Molecular Docking for Investigating Binding Affinities with Target Receptors

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. mbimph.comscielo.br This method is widely used to screen virtual libraries of compounds against a known target and to predict the binding affinity and mode of interaction. mbimph.comscielo.brnih.govnih.gov

In the context of 3-Aminoquinolin-4-ol, molecular docking could be employed to investigate its binding affinity towards various receptors. For instance, docking studies on other quinoline derivatives have been performed against targets such as HIV reverse transcriptase, the Bcr-Abl1 tyrosine kinase, and Plasmodium falciparum dihydrofolate reductase (PfDHFR). scielo.brnih.govugm.ac.id These studies typically reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for binding. scielo.br For 3-Aminoquinolin-4-ol, the 3-amino and 4-ol groups would be expected to be key hydrogen bond donors and acceptors, while the quinoline ring system would likely participate in hydrophobic and π-stacking interactions. scielo.br The results of docking studies are often presented in terms of a scoring function, which estimates the binding free energy.

Table 1: Illustrative Molecular Docking Results for Quinoline Derivatives against Various Receptors

| Compound Class | Target Receptor | Key Interactions Noted | Reference |

| Quinoline-Thiazole Hybrids | Bcr-Abl1 Tyrosine Kinase | Hydrogen bonds, π interactions with key residues like Met318, Val281, and Phe382. | scielo.br |

| Quinoline Derivatives | HIV Reverse Transcriptase | Good binding interactions with the active domain of the receptor. | nih.gov |

| 4-Aminoquinoline-1,3,5-triazines | Plasmodium falciparum DHFR | Interactions with residues such as S108. | ugm.ac.id |

| 4-Aminoquinoline (B48711) Derivatives | Oxidoreductase (1ldg.pdb) | Intermolecular hydrogen bonds, hydrophobic contacts. | mbimph.commbimph.com |

This table is illustrative and based on studies of quinoline derivatives, not specifically this compound.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling

QSAR and QSPR models are statistical models that relate the chemical structure of a series of compounds to their biological activity (QSAR) or physicochemical properties (QSPR). nih.govnih.govresearchgate.netijpsnonline.comresearchgate.netasianpubs.orgnih.gov These models are built by finding a mathematical relationship between calculated molecular descriptors (e.g., electronic, steric, and hydrophobic properties) and experimentally measured activities or properties. nih.govresearchgate.net

While no specific QSAR/QSPR models for this compound have been found, numerous studies have been conducted on quinoline derivatives. nih.govnih.govresearchgate.netijpsnonline.comresearchgate.netasianpubs.orgnih.govresearchgate.netnih.gov These studies have identified key descriptors that influence the biological activities of quinolines, such as antimalarial, anticancer, and antitubercular activities. nih.govnih.govnih.gov For example, a QSAR study on quinolinone-based thiosemicarbazones suggested that van der Waals volume, electron density, and electronegativity play a pivotal role in their antituberculosis activity. nih.gov Another study on 4-aminoquinolines identified the presence or absence of nitrogen and oxygen at a certain topological distance as being strongly correlated with antimalarial activity. nih.gov

To develop a QSAR model for a series of compounds including 3-Aminoquinolin-4-ol, one would first need a dataset of structurally related molecules with their measured biological activities. Then, various molecular descriptors would be calculated for each molecule. Statistical methods like multiple linear regression (MLR) or partial least squares (PLS) would then be used to build a predictive model. ijpsnonline.comnih.gov

Table 2: Common Molecular Descriptors Used in QSAR Studies of Quinoline Derivatives

| Descriptor Type | Examples | Potential Relevance to 3-Aminoquinolin-4-ol |

| Electronic | Dipole moment, HOMO/LUMO energies, Atomic charges | The amino and hydroxyl groups would significantly influence the electronic properties. |

| Steric | Molecular volume, Molar refractivity, van der Waals parameters | The overall size and shape of the molecule affect how it fits into a binding site. |

| Hydrophobic | LogP (octanol-water partition coefficient) | Important for membrane permeability and hydrophobic interactions. |

| Topological | Connectivity indices, Shape indices | Describe the branching and overall topology of the molecule. |

This table provides examples of descriptor types and their general relevance.

Reactivity and Chemical Transformations of 3 Aminoquinolin 4 Ol Hydrochloride

Reactions at the Quinoline (B57606) Ring System

The quinoline ring system of 3-aminoquinolin-4-ol (B154131) hydrochloride is a key determinant of its chemical reactivity. The presence of both an electron-donating amino group and a hydroxyl group influences the electron density of the aromatic rings, making it susceptible to various transformations.

Electrophilic and Nucleophilic Aromatic Substitutions

Electrophilic Aromatic Substitution (EAS):

The quinoline nucleus is generally less reactive towards electrophiles than benzene (B151609). The pyridine (B92270) ring is particularly electron-deficient, directing electrophilic attack to the benzene ring, primarily at positions 5 and 8. reddit.com The amino and hydroxyl groups in 3-aminoquinolin-4-ol, being activating groups, can influence the position of substitution. wikipedia.org However, the specific directing effects in this compound are complex due to the presence of both activating groups. In related quinoline systems, such as 8-hydroxyquinoline (B1678124), electrophilic substitution has been studied using theoretical methods like Density Functional Theory (DFT) to predict the most likely sites of reaction. researchgate.net

Nucleophilic Aromatic Substitution (SNAr):

Aromatic rings, typically nucleophilic, can undergo nucleophilic substitution when they are substituted with strong electron-withdrawing groups. wikipedia.org The nitro group, for instance, activates an aromatic ring for nucleophilic attack. nih.gov In the context of quinolines, the presence of a good leaving group, like a halide, on the ring facilitates SNAr reactions. wikipedia.org For example, 4-chloroquinolines are common precursors for the synthesis of 4-aminoquinolines through SNAr, where an amine displaces the chlorine atom. nih.gov The reaction is often facilitated by the use of a base or an acid catalyst. nih.gov In some cases, vicarious nucleophilic substitution (VNS) of hydrogen can occur in electron-deficient nitroquinolines. nih.gov

| Reaction Type | Substrate | Reagent | Product | Reference |

|---|---|---|---|---|

| Electrophilic Aromatic Substitution | 8-hydroxyquinoline | 4-ethoxycarbonyl-benzene diazonium chloride | Azo-substituted 8-hydroxyquinoline | researchgate.net |

| Nucleophilic Aromatic Substitution | 4-chloroquinolines | Alkylamine | 4-aminoquinoline (B48711) | nih.gov |

| Vicarious Nucleophilic Substitution | Nitroquinolines | Potassium carbazol-9-ide | Aminated nitroquinoline derivatives | nih.gov |

Transition Metal-Catalyzed Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. In the context of quinoline chemistry, these reactions are widely used to introduce various substituents onto the quinoline scaffold.

Commonly employed catalysts include palladium and copper complexes. beilstein-journals.orgmdpi.com For instance, the Suzuki-Miyaura coupling, which utilizes a palladium catalyst, is effective for the arylation of halogenated quinolines with arylboronic acids. mdpi.comnih.gov The Heck reaction, another palladium-catalyzed process, allows for the coupling of aryl halides with alkenes. mdpi.com The Sonogashira coupling, often catalyzed by a combination of palladium and copper, is used to introduce alkyne moieties. mdpi.com

The Chan-Lam coupling, a copper-catalyzed reaction, enables the N-arylation of amines and related compounds with boronic acids. researchgate.net This method has been applied to the N-arylation of quinolinones. researchgate.netmdpi.com

| Reaction | Catalyst System | Substrates | Product Type | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Pd(OAc)₂, PPh₃, K₂CO₃ | Halogenated quinolines, Arylboronic acids | Aryl-substituted quinolines | nih.gov |

| Heck Reaction | Palladium catalyst, Base | Aryl halides, Alkenes | Substituted alkenes | mdpi.com |

| Sonogashira Coupling | Palladium and Copper catalysts | Aryl halides, Terminal alkynes | Alkynyl-substituted quinolines | mdpi.com |

| Chan-Lam Coupling | Copper(II) acetate | Quinolones, Phenylboronic acids | N-aryl-quinolones | researchgate.netmdpi.com |

Oxidation and Reduction Chemistry

The quinoline ring system can undergo both oxidation and reduction reactions, although the specific reactivity of 3-aminoquinolin-4-ol in this regard is not extensively detailed in the provided search results. Generally, the hydroxyl group of quinolinols can be oxidized to form quinone derivatives. Conversely, the nitro group in nitroquinolines can be reduced to an amino group. acs.org

Quinones themselves are effective oxidizing agents and can participate in catalytic oxidation cycles, often in conjunction with transition metals or electrochemistry to regenerate the oxidized quinone. nih.gov For example, the dehydrogenation of tetrahydroquinolines to quinolines can be achieved using a co-catalyst system. nih.gov

Reactivity of the Amino Group

The amino group at the 3-position of 3-aminoquinolin-4-ol is a key site for chemical modification, allowing for the introduction of a wide range of functional groups.

Acylation, Alkylation, and Arylation Reactions

Acylation: The amino group can be readily acylated to form amides. This reaction is often carried out using acylating agents such as acid chlorides or anhydrides. Enzymatic methods for the N-acylation of amino acids have also been developed. nih.gov

Alkylation: Alkylation of the amino group can lead to the formation of secondary and tertiary amines. This can be achieved through various methods, including reactions with alkyl halides.

Arylation: N-arylation of the amino group introduces an aryl substituent. Transition metal-catalyzed methods, such as the Chan-Lam coupling, are effective for this transformation, using arylboronic acids as the arylating agent. researchgate.netmdpi.com A transition-metal-free C-3 arylation of quinolin-4-ones using arylhydrazines as the aryl radical source has also been reported. nih.govacs.org

| Reaction Type | Reagent Type | Product Type | Reference |

|---|---|---|---|

| Acylation | Acyl chlorides, Anhydrides | Amides | nih.gov |

| Alkylation | Alkyl halides | Secondary/Tertiary amines | acs.org |

| Arylation | Arylboronic acids (Chan-Lam), Arylhydrazines | N-aryl amines | researchgate.netmdpi.comnih.govacs.org |

Diazotization and Subsequent Transformations

The primary aromatic amino group at the C-3 position is a versatile handle for introducing a variety of substituents through diazotization followed by displacement reactions. This process involves the conversion of the amino group into a diazonium salt, which is an excellent leaving group (N₂ gas) and can be readily substituted by a wide array of nucleophiles.

A notable transformation of a closely related compound, 3-amino-4-hydroxyquinolinone derivatives, involves diazotization to form a diazonium salt. This intermediate can then be subjected to various nucleophilic substitution reactions. For instance, treatment with an azide (B81097) source would be expected to yield a 3-azido derivative. nih.gov

Classic Sandmeyer reactions, employing copper(I) salts (CuCl, CuBr, CuCN), can be utilized to replace the diazonium group with chloro, bromo, and cyano groups, respectively. tandfonline.comwikipedia.org Similarly, the Schiemann reaction, which uses tetrafluoroborate (B81430) (BF₄⁻) and thermal decomposition, provides a route to the corresponding 3-fluoro derivative. These transformations are fundamental in diversifying the functionality of the quinoline core.

Table 1: Potential Diazotization and Subsequent Transformations of 3-Aminoquinolin-4-ol

| Starting Material | Reagents | Expected Product | Reaction Type |

|---|---|---|---|

| 3-Aminoquinolin-4-ol | 1. NaNO₂, HCl (aq), 0-5 °C2. CuCl | 3-Chloroquinolin-4-ol | Sandmeyer Reaction |

| 3-Aminoquinolin-4-ol | 1. NaNO₂, HBr (aq), 0-5 °C2. CuBr | 3-Bromoquinolin-4-ol | Sandmeyer Reaction |

| 3-Aminoquinolin-4-ol | 1. NaNO₂, H₂SO₄ (aq), 0-5 °C2. CuCN | 3-Cyanoquinolin-4-ol | Sandmeyer Reaction |

| 3-Aminoquinolin-4-ol | 1. NaNO₂, HBF₄ (aq), 0-5 °C2. Heat | 3-Fluoroquinolin-4-ol | Schiemann Reaction |

| 3-Aminoquinolin-4-ol | 1. NaNO₂, HCl (aq), 0-5 °C2. KI | 3-Iodoquinolin-4-ol | Iodination |

Reactivity of the Hydroxyl Group

The 4-hydroxyl group of 3-Aminoquinolin-4-ol, existing in tautomeric equilibrium with the quinolin-4-one form, is a key site for modifications such as ether and ester formation, as well as activation for displacement reactions.

Ether and Ester Formation

The nucleophilic character of the 4-hydroxyl group allows for its conversion into ethers and esters under appropriate conditions. O-alkylation to form ethers can be achieved by reacting 3-Aminoquinolin-4-ol with alkyl halides in the presence of a base. For instance, in related quinolinone systems, alkylation with reagents like 2-(dimethylamino)ethyl bromide under basic conditions (e.g., K₂CO₃ in DMF) has been shown to yield a mixture of N- and O-alkylated products due to the keto-enol tautomerism. researchgate.net

Esterification can be accomplished by reacting the hydroxyl group with acylating agents such as acid chlorides or anhydrides in the presence of a base like pyridine or triethylamine. This reaction proceeds via nucleophilic acyl substitution, yielding the corresponding 4-acyloxy derivative. In a similar compound, 3-amino-4-hydroxy-2-quinolinone, acylation with acid chlorides has been successfully performed to yield the corresponding amides on the amino group, and similar reactivity would be expected for the hydroxyl group under appropriate conditions. researchgate.net

Table 2: Representative Ether and Ester Formation Reactions

| Starting Material | Reagent | Base | Product | Reaction Type |

|---|---|---|---|---|

| 3-Aminoquinolin-4-ol | Methyl iodide | K₂CO₃ | 3-Amino-4-methoxyquinoline | Williamson Ether Synthesis |

| 3-Aminoquinolin-4-ol | Benzyl bromide | NaH | 3-Amino-4-(benzyloxy)quinoline | Williamson Ether Synthesis |

| 3-Aminoquinolin-4-ol | Acetyl chloride | Pyridine | 4-Acetoxy-3-aminoquinoline | Esterification |

Activation and Displacement Reactions (e.g., to triflates)

To enhance its leaving group ability for nucleophilic substitution reactions, the 4-hydroxyl group can be activated by converting it into a triflate (trifluoromethanesulfonate). This is typically achieved by reacting the quinolinol with triflic anhydride (B1165640) in the presence of a non-nucleophilic base such as pyridine.

The resulting 4-quinolyl triflate is a versatile intermediate for various palladium-catalyzed cross-coupling reactions. These transformations allow for the formation of new carbon-carbon and carbon-heteroatom bonds at the C-4 position.

Suzuki Coupling: Reaction with an aryl or vinyl boronic acid in the presence of a palladium catalyst and a base can introduce new aryl or vinyl substituents.

Sonogashira Coupling: Coupling with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst, yields 4-alkynylquinolines.

Buchwald-Hartwig Amination: This reaction with primary or secondary amines, using a palladium catalyst and a suitable ligand, provides a route to 4-aminoquinoline derivatives.

These cross-coupling reactions significantly expand the synthetic utility of 3-Aminoquinolin-4-ol hydrochloride, enabling the construction of a diverse library of substituted quinolines.

Formation of Fused Heterocyclic Systems

The bifunctional nature of this compound, with its adjacent amino and hydroxyl groups, makes it an excellent precursor for the synthesis of fused heterocyclic systems through annulation reactions.

Annulation Reactions Leading to Polycyclic Quinoline Derivatives

The 3-amino and 4-hydroxyl groups can participate in intramolecular cyclization reactions with suitable bifunctional reagents to form additional fused rings. A prominent example is the formation of oxazolo[4,5-c]quinolines. This can be achieved by reacting 3-amino-4-hydroxyquinolinone derivatives with electrophilic reagents like acid anhydrides or acyl chlorides. nih.gov The reaction likely proceeds through initial acylation of the amino group, followed by intramolecular cyclization of the hydroxyl group onto the newly formed amide, and subsequent dehydration to yield the fused oxazole (B20620) ring. tandfonline.comjst.go.jp

Another important class of fused systems accessible from 3-aminoquinoline (B160951) precursors are pyrimido[4,5-b]quinolines. Although this typically involves starting from a 3-amino-4-chloroquinoline, the principle of annulation is similar. The 3-amino group acts as a nucleophile to initiate condensation with a suitable carbonyl-containing reagent, leading to the formation of the fused pyrimidine (B1678525) ring.

Table 3: Examples of Annulation Reactions

| Starting Material | Reagent(s) | Fused Heterocyclic Product |

|---|---|---|

| 3-Amino-4-hydroxyquinolinone | Acetic anhydride | 2-Methyl-5H-oxazolo[4,5-c]quinolin-4-one |

| 3-Amino-4-hydroxyquinolinone | Ethyl orthoformate | 5H-Oxazolo[4,5-c]quinolin-4-one |

| 3-Amino-4-chloroquinoline | Formamide | Pyrimido[4,5-b]quinolin-4-amine |

Mechanistic Studies of Cyclization Pathways

The mechanisms of these cyclization reactions are generally well-understood and follow established principles of organic chemistry.

For the formation of oxazolo[4,5-c]quinolines, the reaction is believed to proceed through a multi-step sequence. First, the 3-amino group undergoes acylation by an acid anhydride or acyl chloride to form a 3-acylamino-4-hydroxyquinoline intermediate. This is followed by an intramolecular nucleophilic attack of the 4-hydroxyl group on the carbonyl carbon of the newly introduced acyl group. The resulting tetrahedral intermediate then eliminates a molecule of water to form the stable, aromatic oxazole ring fused to the quinoline core.

In the case of pyrimido[4,5-b]quinoline synthesis from 3-aminoquinolines, the mechanism often involves a condensation reaction. For example, when reacting with formamide, the 3-amino group can attack the carbonyl carbon of formamide, leading to a formamidine (B1211174) intermediate. Subsequent intramolecular cyclization, driven by the nucleophilicity of the quinoline ring nitrogen or a neighboring group, followed by aromatization, leads to the formation of the fused pyrimidine ring. These mechanistic pathways highlight the strategic placement of the amino and hydroxyl groups in this compound, which facilitates the construction of complex polycyclic heteroaromatic systems.

Applications As Building Blocks in Advanced Chemical Synthesis and Materials Science

Role in the Synthesis of Complex Organic Molecules

The structure of 3-aminoquinolin-4-ol (B154131) hydrochloride is particularly amenable to further chemical modification, establishing it as a foundational scaffold for creating more elaborate organic molecules.

Nitrogen-containing heterocycles are among the most significant classes of organic compounds, frequently forming the core of pharmaceuticals and other functional molecules. nih.gov The quinolin-4-one framework, present in 3-aminoquinolin-4-ol, is a well-established precursor for synthesizing a wide array of these heterocycles. mdpi.com For instance, quinolone derivatives are used in one-pot multicomponent reactions to create complex fused heterocyclic systems like pyrano[3,2-c]quinolones. nih.gov

The presence of the 3-amino group offers a reactive handle for cyclization reactions, enabling the synthesis of fused pyrazole-quinoline systems, such as 1H-pyrazolo[3,4-b]quinolines. nih.gov These syntheses often involve the condensation of a hydrazine (B178648) with a quinoline (B57606) derivative that has a reactive carbonyl or a suitable leaving group at the 3- and 4-positions. The 3-amino-4-hydroxy arrangement provides the necessary functionalities to build out additional heterocyclic rings, expanding the chemical space accessible from this starting material. Modern synthetic methods, including those catalyzed by transition metals or N-heterocyclic carbenes, have further broadened the scope of transformations possible with quinolin-4-one precursors. mdpi.com

Table 1: Examples of Heterocyclic Systems Derived from Quinoline Precursors

| Precursor Class | Resulting Heterocyclic System | Synthetic Strategy |

| Quinolon-4-ones | Pyrano[3,2-c]quinolones | Multicomponent Condensation |

| 3-Acetylquinolines | 1H-Pyrazolo[3,4-b]quinolines | Condensation with Hydrazines |

| Anthranilic Acids | Quinolin-4-ones | Niementowski Reaction |

| 2-Aminobenzonitriles | Polysubstituted 4-Aminoquinolines | aza-Michael Addition/Annulation |

This table illustrates the versatility of the broader quinoline scaffold in generating diverse heterocyclic structures. mdpi.comnih.govnih.govnih.gov

In medicinal and synthetic chemistry, a "privileged scaffold" is a molecular framework that is capable of binding to multiple biological targets, serving as a robust starting point for drug discovery and the creation of novel molecular architectures. nih.govfrontiersin.org The 4-aminoquinoline (B48711) and quinolin-4-one motifs are recognized as such scaffolds. frontiersin.orgnih.gov 3-Aminoquinolin-4-ol hydrochloride embodies key features of these privileged structures, offering a rigid bicyclic core with strategically placed hydrogen bond donors (the -OH and -NH2 groups) and acceptors (the ring nitrogen).

This arrangement allows for the systematic and diverse functionalization of the molecule. The amino group can be acylated, alkylated, or used in cyclization reactions, while the hydroxyl group can be alkylated or used as a directing group. This multi-functional nature enables its use as a platform for building complex, three-dimensional molecules with tailored properties, making it a valuable tool for exploring chemical diversity and developing new molecular entities. frontiersin.orgbeilstein-journals.org

Contributions to Advanced Materials Research and Functional Molecule Design

The electronic and structural properties of the quinoline ring system are not only relevant to biological activity but also to the development of advanced materials with specific optical, electronic, and recognition capabilities.

Quinoline derivatives are integral to the design of functional materials, particularly those with applications in optics and electronics. A prominent example is the use of 8-hydroxyquinoline (B1678124) derivatives, such as Alq3 (Tris(8-hydroxyquinolinato)aluminium), which are benchmark materials used in Organic Light Emitting Diodes (OLEDs) due to their excellent electronic and light-emitting properties. researchgate.net

The core structure of 3-aminoquinolin-4-ol is analogous to these foundational materials. The introduction of nitrogen-containing heterocyclic rings onto related quinone-like structures has been shown to induce significant bathochromic shifts (a shift to longer wavelengths) and result in orange-red fluorescence. researchgate.net This suggests that derivatives of 3-aminoquinolin-4-ol, with its inherent quinolinol core, have significant potential for the development of novel fluorescent probes and optoelectronic materials. The amino and hydroxyl groups can be modified to tune the electronic properties and, consequently, the emission color and efficiency of the resulting materials.

The nitrogen atom of the quinoline ring and the oxygen of the hydroxyl group in 3-aminoquinolin-4-ol make it an excellent candidate for use as a ligand in coordination chemistry. N-heterocyclic polycarboxylic acids, such as quinoline-2,4-dicarboxylic acid, have been successfully used to construct novel three-dimensional coordination polymers with lanthanide ions. nih.gov In these structures, the quinoline nitrogen and the carboxylate oxygens bind to metal centers, creating complex and stable frameworks.

Similarly, 3-aminoquinolin-4-ol can act as a multidentate ligand, coordinating to metal ions through the ring nitrogen, the hydroxyl oxygen, and potentially the amino nitrogen. This coordination can lead to the formation of discrete metal complexes or extended metal-organic frameworks (MOFs). Such materials are of significant interest for their potential applications in catalysis, gas storage, and as luminescent sensors. nih.govmdpi.com The specific geometry and electronic nature of the 3-amino-4-hydroxy substitution pattern can impart unique properties to the resulting metal complexes.

Table 2: Potential Applications of Quinoline-Based Materials

| Material Class | Application Area | Key Quinoline Feature |

| 8-Hydroxyquinoline Complexes (e.g., Alq3) | Organic Light Emitting Diodes (OLEDs) | Electron Transport & Luminescence |

| Quinoline-Dicarboxylate Polymers | Coordination Polymers / MOFs | Metal Ligation |

| Fused Quinoline Heterocycles | Fluorescent Materials | Extended π-Conjugation |

| Functionalized 4-Aminoquinolines | Molecular Probes | Specific Target Binding |

This table highlights the diverse applications stemming from the fundamental properties of the quinoline scaffold. frontiersin.orgresearchgate.netresearchgate.netnih.gov

Molecular recognition is the specific interaction between two or more molecules through non-covalent interactions. The development of synthetic scaffolds that can mimic or interrupt these interactions is a key goal in medicinal chemistry and chemical biology. nih.gov The 4-aminoquinoline scaffold has been extensively studied for its ability to interact with biological systems, including its accumulation in specific cellular compartments, which is crucial for its therapeutic effects. nih.govfrontiersin.org

The defined three-dimensional structure of 3-aminoquinolin-4-ol, with its specific pattern of hydrogen bond donors and acceptors on a rigid frame, makes it an ideal scaffold for designing molecules that can probe molecular recognition events. By modifying the substituents on the quinoline core, researchers can create libraries of compounds to study interactions with proteins, enzymes, or nucleic acids. nih.gov This approach allows for the systematic investigation of structure-activity relationships, where the quinoline core serves as the constant anchor and the appended groups are varied to optimize binding affinity and specificity.

Future Research Directions and Outlook for 3 Aminoquinolin 4 Ol Hydrochloride

The quinoline (B57606) scaffold is a cornerstone in synthetic and medicinal chemistry, and 3-Aminoquinolin-4-ol (B154131) hydrochloride, as a specific derivative, holds considerable potential for future scientific exploration. The trajectory of research for this compound is poised to leverage cutting-edge technologies and interdisciplinary approaches to unlock its full potential. Future investigations will likely focus on developing more efficient and environmentally friendly synthetic routes, harnessing the predictive power of artificial intelligence, exploring new chemical reactions and catalytic applications, and fostering collaborations with related scientific fields.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。